tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate
Overview
Description
tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate is a chemical compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate typically involves multi-step reactions. One common method includes the reaction of tert-butyl carbamate with an appropriate aryl halide under palladium-catalyzed cross-coupling conditions. For instance, the reaction can be carried out using palladium catalysts such as Pd(dba)2 and bases like Cs2CO3 in solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The specific methods can vary based on manufacturer and patent restrictions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate: This compound is similar in structure and is also studied for its anticancer properties.
tert-Butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate: Another related compound with potential biological activities.
Uniqueness
tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate is unique due to its specific trifluoromethyl group, which imparts distinct pharmacological properties. This group enhances the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development .
Properties
IUPAC Name |
tert-butyl N-[2-amino-5-(trifluoromethyl)phenyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-9-6-7(12(13,14)15)4-5-8(9)16/h4-6H,16H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIQJMVMNGQZQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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